(1R,2S,3R)-3-aminocyclopentane-1,2-diol (1R,2S,3R)-3-aminocyclopentane-1,2-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14099433
InChI: InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4-,5+/m1/s1
SMILES:
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

(1R,2S,3R)-3-aminocyclopentane-1,2-diol

CAS No.:

Cat. No.: VC14099433

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S,3R)-3-aminocyclopentane-1,2-diol -

Specification

Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name (1R,2S,3R)-3-aminocyclopentane-1,2-diol
Standard InChI InChI=1S/C5H11NO2/c6-3-1-2-4(7)5(3)8/h3-5,7-8H,1-2,6H2/t3-,4-,5+/m1/s1
Standard InChI Key JBSOEJULKZXSPK-WDCZJNDASA-N
Isomeric SMILES C1C[C@H]([C@H]([C@@H]1N)O)O
Canonical SMILES C1CC(C(C1N)O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

(1R,2S,3R)-3-Aminocyclopentane-1,2-diol (C₅H₁₁NO₂) is a bicyclic amino alcohol characterized by a cyclopentane ring substituted with two hydroxyl groups at positions 1 and 2 and an amino group at position 3. Its stereochemistry is defined by the R configuration at C1, S at C2, and R at C3, which imposes significant conformational constraints . The hydrochloride salt form (C₅H₁₂ClNO₂) enhances aqueous solubility, with a molecular weight of 153.61 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₁₁NO₂ (base)
Molecular Weight133.15 g/mol (base)
Boiling Point300.9°C (hydrochloride salt)
Stereochemistry(1R,2S,3R)
SolubilityWater-soluble (hydrochloride)

The compound’s rigidity and hydrogen-bonding capacity, conferred by its hydroxyl and amino groups, make it a versatile scaffold for designing bioactive molecules .

Synthesis and Preparation

Stereoselective Synthetic Routes

The synthesis of (1R,2S,3R)-3-aminocyclopentane-1,2-diol typically involves multi-step sequences emphasizing stereocontrol. A representative approach, adapted from carbocyclic nucleoside precursor syntheses, employs the following steps :

  • Dihydroxylation: Cyclopentene derivatives undergo dihydroxylation using osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) to introduce vicinal diols.

  • Amination: Selective introduction of the amino group is achieved via azide reduction or Staudinger reactions, often requiring protective groups to prevent side reactions.

  • Deprotection and Salt Formation: Final deprotection steps yield the free amino diol, which is treated with hydrochloric acid to form the hydrochloride salt .

Key Reaction Conditions:

  • Dihydroxylation: OsO₄ (0.1 equiv), NMO (2 equiv), acetone/water (3:1), 4 hours, room temperature .

  • Amination: Benzylamine protection followed by hydrogenolysis .

  • Salt Formation: HCl gas in diethyl ether .

Industrial-scale production optimizes these steps using continuous flow reactors to enhance yield (reported up to 70%) and purity .

Chemical Reactivity and Functionalization

Nucleophilic and Electrophilic Reactions

The amino and hydroxyl groups enable diverse functionalizations:

  • Amino Group: Participates in acylation (e.g., with acetic anhydride) and alkylation (e.g., methyl iodide) to form amides or secondary amines .

  • Hydroxyl Groups: Subject to oxidation (e.g., with Jones reagent) to ketones or protection as silyl ethers (e.g., TBSCl) .

Stereochemical Stability

Applications in Medicinal Chemistry

Nucleoside Analogues

(1R,2S,3R)-3-Aminocyclopentane-1,2-diol serves as a core structure for carbocyclic nucleoside analogues, such as PreQ₀ derivatives . These analogues inhibit bacterial queuosine biosynthesis, showcasing antimicrobial potential .

Table 2: Comparative Analysis of Analogues

CompoundModificationBiological Activity
PreQ₀ derivative Carbocyclic backboneQueuosine synthase inhibition
Hydroxymethyl variant C4 hydroxymethyl groupEnhanced solubility
Triol derivative Additional C4 hydroxylReduced metabolic stability

Enzyme Inhibition Studies

The compound’s ability to mimic ribose in transition states enables its use as an inhibitor for glycosidases and kinases . Molecular docking studies reveal hydrogen-bonding interactions with catalytic residues .

Comparative Analysis with Structural Analogues

(1R,2S,3R,4R)-4-(Hydroxymethyl) Derivative

The addition of a hydroxymethyl group at C4 (C₆H₁₄ClNO₃) increases molecular weight to 183.63 g/mol and alters solubility profiles . Unlike the parent compound, this derivative exhibits reduced blood-brain barrier penetration due to higher polarity .

Triol Derivatives

rac-(1R,2S,3R,4S)-4-Aminocyclopentane-1,2,3-triol (C₅H₁₁NO₃) introduces a third hydroxyl group, enhancing hydrogen-bonding capacity but complicating synthetic routes .

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